



# Application Note: JP-153 for 3D Spheroid Sprouting Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JP-153    |           |
| Cat. No.:            | B11934191 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The in vitro 3D spheroid sprouting assay is a robust and physiologically relevant model to study angiogenesis and to screen for potential pro- or anti-angiogenic compounds. This application note provides a detailed protocol for utilizing **JP-153**, a novel small molecule inhibitor, in a 3D spheroid sprouting assay. **JP-153** targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, to inhibit angiogenesis.[1]

## **Mechanism of Action: JP-153**

**JP-153** is a small molecule designed to disrupt the protein-protein interactions within the Src-FAK-Paxillin signaling cascade.[1] Upon stimulation by VEGF, the VEGF receptor (VEGFR) activates Src and FAK. This leads to the phosphorylation of the adaptor protein Paxillin, a crucial step for the downstream signaling that promotes endothelial cell migration and proliferation, hallmarks of angiogenesis. **JP-153** specifically inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118), thereby blocking the subsequent activation of Akt (S473) and ultimately reducing endothelial cell migration and proliferation.[1]



# **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: **JP-153** inhibits VEGF-induced angiogenesis by blocking Paxillin phosphorylation.

# **Experimental Protocols**

This section provides a detailed methodology for conducting a 3D spheroid sprouting assay to evaluate the anti-angiogenic effects of **JP-153**.

# **Materials and Reagents**

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)



- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Methylcellulose stock solution (e.g., 1.2% in basal medium)
- Rat tail collagen, type I
- 10x M199 medium
- 1 N NaOH
- Recombinant human VEGF-A (VEGF-165)
- JP-153 (stock solution in DMSO)
- 24-well tissue culture plates
- Petri dishes (non-adherent)

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the 3D spheroid sprouting assay with **JP-153**.

# **Step-by-Step Protocol**

• HUVEC Culture: Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Cells should be used at passages 3-6.



- Spheroid Formation (Hanging Drop Method):
  - Harvest HUVECs using Trypsin-EDTA and resuspend in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10<sup>4</sup> cells/mL.
  - Dispense 20 μL drops of the cell suspension onto the lid of a non-adherent petri dish.
  - Invert the lid and place it over the bottom of the petri dish containing sterile PBS to maintain humidity.
  - Incubate for 24 hours to allow for the formation of single spheroids in each drop.
- Embedding Spheroids in Collagen Gel:
  - On ice, prepare the collagen gel solution by mixing 8 parts of rat tail collagen, 1 part of 10x
    M199 medium, and neutralizing with 1 N NaOH to a pH of 7.4.
  - Gently harvest the spheroids from the hanging drops by washing them with PBS.
  - Centrifuge the spheroids at 200 x g for 5 minutes and carefully remove the supernatant.
  - Resuspend the spheroid pellet in the prepared collagen solution.
  - Pipette 100 μL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.
  - Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
- Treatment with JP-153:
  - Prepare EGM-2 medium containing 2% FBS and the desired final concentration of VEGF (e.g., 25 ng/mL) to induce sprouting.
  - $\circ$  Prepare serial dilutions of **JP-153** in the VEGF-containing medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01  $\mu$ M to 10  $\mu$ M. A vehicle control (DMSO) should be included.



- $\circ\,$  Carefully add 500  $\mu L$  of the treatment medium to each well on top of the polymerized collagen gel.
- Incubation and Imaging:
  - Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
  - After the incubation period, capture images of the spheroids using a phase-contrast microscope at 10x magnification. For each condition, capture images of at least 10 representative spheroids.
- Quantification of Sprouting:
  - Analyze the captured images using image analysis software (e.g., ImageJ/Fiji).
  - Quantify the following parameters for each spheroid:
    - Number of sprouts: Count the number of primary sprouts originating from the spheroid body.
    - Cumulative sprout length: Measure the length of all sprouts from their origin at the spheroid surface to their tip and sum the lengths.
    - Average sprout length: Divide the cumulative sprout length by the number of sprouts.

### **Data Presentation**

The following tables present representative quantitative data from a 3D spheroid sprouting assay evaluating the effect of **JP-153** on VEGF-induced sprouting of HUVEC spheroids.

Table 1: Effect of JP-153 on the Number of Sprouts per Spheroid



| Treatment<br>Condition | JP-153<br>Concentration (μΜ) | Mean Number of<br>Sprouts ± SD | % Inhibition |
|------------------------|------------------------------|--------------------------------|--------------|
| Untreated Control      | 0                            | 2.1 ± 0.8                      | -            |
| VEGF (25 ng/mL)        | 0                            | 15.4 ± 2.1                     | 0%           |
| VEGF + JP-153          | 0.01                         | 13.8 ± 1.9                     | 10.4%        |
| VEGF + JP-153          | 0.1                          | 9.5 ± 1.5                      | 38.3%        |
| VEGF + JP-153          | 1                            | 4.2 ± 1.1                      | 72.7%        |
| VEGF + JP-153          | 10                           | 2.5 ± 0.9                      | 83.8%        |

Table 2: Effect of JP-153 on the Cumulative Sprout Length per Spheroid

| Treatment<br>Condition | JP-153<br>Concentration (μΜ) | Mean Cumulative<br>Sprout Length (μm)<br>± SD | % Inhibition |
|------------------------|------------------------------|-----------------------------------------------|--------------|
| Untreated Control      | 0                            | 150.3 ± 45.2                                  | -            |
| VEGF (25 ng/mL)        | 0                            | 1280.5 ± 150.7                                | 0%           |
| VEGF + JP-153          | 0.01                         | 1125.8 ± 135.4                                | 12.1%        |
| VEGF + JP-153          | 0.1                          | 690.2 ± 98.6                                  | 46.1%        |
| VEGF + JP-153          | 1                            | 255.6 ± 60.3                                  | 80.0%        |
| VEGF + JP-153          | 10                           | 165.1 ± 51.9                                  | 87.1%        |

## Conclusion

The 3D spheroid sprouting assay is a powerful tool to assess the anti-angiogenic potential of compounds like **JP-153**. By targeting the Src-FAK-Paxillin signaling pathway, **JP-153** effectively inhibits VEGF-induced endothelial cell sprouting in a dose-dependent manner. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: JP-153 for 3D Spheroid Sprouting Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11934191#applying-jp-153-in-3d-spheroid-sprouting-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com